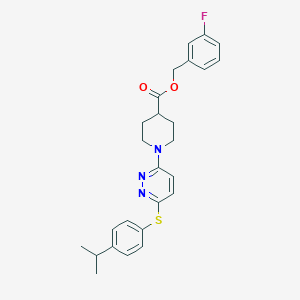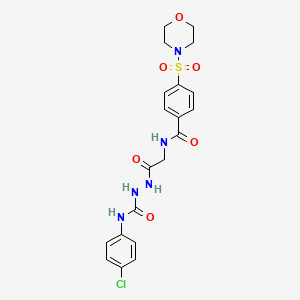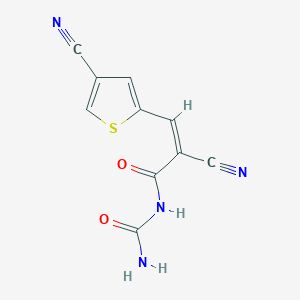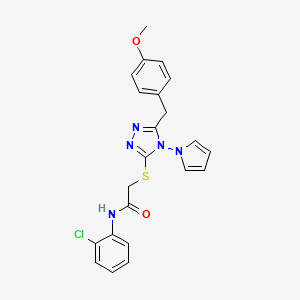
3-Fluorobenzyl 1-(6-((4-isopropylphenyl)thio)pyridazin-3-yl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a fluorobenzyl group, a piperidine ring, a carboxylate group, and a pyridazine ring. The presence of these groups could potentially influence the compound’s reactivity and biological activity.Wissenschaftliche Forschungsanwendungen
Thiazole-Aminopiperidine Hybrid Analogues
A study by Jeankumar et al. (2013) introduced thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This research exemplifies the approach of designing and synthesizing novel compounds by molecular hybridization for targeting bacterial enzymes essential for DNA replication, showcasing potential applications in tuberculosis treatment (Jeankumar et al., 2013).
Anti-Alzheimer's Agents
Gupta et al. (2020) synthesized and evaluated N-benzylated pyrrolidin-2-one / imidazolidin-2-one derivatives for anti-Alzheimer's activity. This illustrates the utility of benzylated compounds in exploring treatments for neurodegenerative diseases, demonstrating the relevance of such chemical structures in the development of drugs aimed at managing Alzheimer's disease (Gupta et al., 2020).
Antimicrobial Studies
Anuse et al. (2019) presented the synthesis, structural analysis, and antimicrobial evaluation of substituted 2-aminobenzothiazoles derivatives, indicating the role of structurally related compounds in addressing antimicrobial resistance. This work underscores the importance of chemical synthesis in generating new molecules with potential antimicrobial properties (Anuse et al., 2019).
Synthesis and Structural Analysis
Proszenyák et al. (2005) discussed the synthesis and characterization of isotopomers of 4-(4-fluorobenzyl)piperidine, providing insight into methodologies for preparing and analyzing compounds with specific structural features for pharmaceutical applications. Such research highlights the importance of synthetic chemistry in the development of pharmaceutical intermediates and active pharmaceutical ingredients (Proszenyák et al., 2005).
GPR39 Agonists Discovery
Sato et al. (2016) identified novel GPR39 agonists through screening, revealing the potential of specific chemical structures to modulate receptor activity. This study exemplifies the application of chemical compounds in elucidating receptor functions and developing receptor-targeted therapies (Sato et al., 2016).
Eigenschaften
IUPAC Name |
(3-fluorophenyl)methyl 1-[6-(4-propan-2-ylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O2S/c1-18(2)20-6-8-23(9-7-20)33-25-11-10-24(28-29-25)30-14-12-21(13-15-30)26(31)32-17-19-4-3-5-22(27)16-19/h3-11,16,18,21H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHXKJDZXPYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2806902.png)

amino}thiophene-2-carboxamide](/img/structure/B2806907.png)
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2806908.png)
![1-(2-chlorophenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2806909.png)
![Methyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2806910.png)
![2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2806911.png)
![6-amino-3-methyl-1-(p-tolyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2806912.png)





